Cas no 2060061-86-9 (1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid)

1-(Benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its key structural features include a benzyloxycarbonyl (Cbz) protecting group, which enhances stability during synthetic transformations, and a diethylamino substituent that can influence the molecule's basicity and solubility. The carboxylic acid moiety provides a functional handle for further derivatization, making it useful in peptide coupling reactions and the construction of complex heterocycles. This compound is valued for its compatibility with a range of reaction conditions, offering synthetic flexibility in medicinal chemistry and drug development applications. Its well-defined reactivity profile ensures reliable performance in multi-step synthesis.
1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid structure
2060061-86-9 structure
商品名:1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid
CAS番号:2060061-86-9
MF:C18H26N2O4
メガワット:334.410045146942
MDL:MFCD30501099
CID:5163932
PubChem ID:137703708

1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(Diethylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
    • 1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid
    • MDL: MFCD30501099
    • インチ: 1S/C18H26N2O4/c1-3-19(4-2)16-10-15(17(21)22)11-20(12-16)18(23)24-13-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3,(H,21,22)
    • InChIKey: UZLZKBBBOUMVTI-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(N(CC)CC)CC(C(O)=O)C1

1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-340602-0.05g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9 95.0%
0.05g
$1247.0 2025-03-18
Enamine
EN300-340602-0.25g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9 95.0%
0.25g
$1366.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01043957-1g
1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9 95%
1g
¥7343.0 2023-03-11
Enamine
EN300-340602-10g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9
10g
$6390.0 2023-09-03
Enamine
EN300-340602-2.5g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9 95.0%
2.5g
$2912.0 2025-03-18
Enamine
EN300-340602-0.5g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9 95.0%
0.5g
$1426.0 2025-03-18
Enamine
EN300-340602-0.1g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9 95.0%
0.1g
$1307.0 2025-03-18
Enamine
EN300-340602-10.0g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9 95.0%
10.0g
$6390.0 2025-03-18
Enamine
EN300-340602-5g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9
5g
$4309.0 2023-09-03
Enamine
EN300-340602-1.0g
1-[(benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
2060061-86-9 95.0%
1.0g
$1485.0 2025-03-18

1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid 関連文献

1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acidに関する追加情報

Professional Introduction to 1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic Acid (CAS No. 2060061-86-9)

1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid

This compound, identified by the CAS number CAS No. 2060061-86-9, is a sophisticated organic molecule with significant applications in the field of pharmaceutical chemistry. Its unique structural features, including the presence of a benzyloxy group and a diethylamino substituent on a piperidine backbone, make it a valuable intermediate in the synthesis of various bioactive molecules.

The benzyloxy carbonyl group is particularly noteworthy for its role in protecting carboxylic acid functionalities during synthetic processes. This protective group is often employed in peptide coupling reactions, where it ensures the stability and reactivity of the carboxylate moiety. The use of such protecting groups is a cornerstone of modern synthetic organic chemistry, enabling precise control over reaction pathways and product formation.

The piperidine ring itself is a common pharmacophore in medicinal chemistry, known for its ability to enhance bioavailability and binding affinity to biological targets. In particular, the 5-(diethylamino) substitution introduces basicity to the molecule, which can be exploited in drug design to improve interactions with acidic or polar sites on target proteins. This feature makes 1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid a promising candidate for further derivatization into pharmacologically active compounds.

In recent years, there has been growing interest in developing novel piperidine-based scaffolds for treating neurological and cardiovascular diseases. The structural motif of this compound aligns well with emerging research trends, where piperidine derivatives are being explored for their potential as kinase inhibitors, GPCR modulators, and antipsychotic agents. For instance, studies have demonstrated that modifications at the 3-position of the piperidine ring can significantly alter pharmacokinetic properties, making this region a key focus for structure-activity relationship (SAR) studies.

The synthesis of 1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include nucleophilic substitution reactions to introduce the protecting group and functionalize the piperidine core. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield, underscoring the importance of catalytic methods in streamlining complex syntheses.

The versatility of this compound as a building block is further exemplified by its incorporation into more complex molecules. Researchers have leveraged its reactive sites to construct peptidomimetics and heterocyclic frameworks that exhibit enhanced metabolic stability and improved pharmacological profiles. Such derivatives are being rigorously evaluated in preclinical studies to assess their efficacy and safety profiles for potential therapeutic applications.

The role of computational chemistry in optimizing derivatives of 1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before experimental synthesis. This approach not only accelerates drug discovery but also reduces the environmental impact associated with trial-and-error experimentation by providing data-driven insights into structural modifications.

In conclusion, 1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and synthetic utility. Its incorporation into novel drug candidates continues to drive innovation in medicinal chemistry, with promising implications for treating a range of human diseases. As research progresses, this compound is expected to play an increasingly pivotal role in the development of next-generation therapeutics.

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